3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
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Overview
Description
3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a complex organic compound characterized by its multiple carboxyl groups and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carboxyl groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its carboxyl groups and naphthalene moieties. This interaction can influence the electronic properties and stability of the resulting complexes .
Comparison with Similar Compounds
Similar Compounds
5-(6-carboxynaphthalen-2-yl)isophthalic acid: Similar structure but with different positioning of carboxyl groups.
3-((6-carboxynaphthalen-2-yl)oxy)phthalic acid: Contains an ether linkage instead of a direct biphenyl connection.
Uniqueness
3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its specific arrangement of carboxyl groups and naphthalene moieties, which can lead to distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry.
Properties
Molecular Formula |
C36H22O8 |
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Molecular Weight |
582.6 g/mol |
IUPAC Name |
5-[3,5-bis(6-carboxynaphthalen-2-yl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C36H22O8/c37-33(38)25-7-5-19-9-23(3-1-21(19)11-25)27-13-28(24-4-2-22-12-26(34(39)40)8-6-20(22)10-24)15-29(14-27)30-16-31(35(41)42)18-32(17-30)36(43)44/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
InChI Key |
WJSZAMVNBVFNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=CC(=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O |
Origin of Product |
United States |
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